molecular formula C20H19NO4S B1391458 Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid CAS No. 1217544-28-9

Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid

Cat. No. B1391458
M. Wt: 369.4 g/mol
InChI Key: WFCIGOQMPVAAGQ-VMHBGOFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid” is a biochemical used for proteomics research . Its molecular formula is C21H21NO4S and its molecular weight is 383.46 .


Molecular Structure Analysis

The SMILES string for “Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid” is CCC1SCC@@HOCC2c3ccccc3-c4ccccc24)C(O)=O .


Physical And Chemical Properties Analysis

“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid” is a solid . Its molecular formula is C21H21NO4S and its molecular weight is 383.46 .

Scientific Research Applications

Phytochemistry and Bioactivity

Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is used in the study of phytochemistry and bioactivity of certain Chinese medicinal herbs like Flos Magnoliae (FM). FM is used for managing rhinitis, sinusitis, and headache. The bioactive compounds in FM include terpenoids, lignans, neolignans, and water-soluble compounds. Understanding the chemical composition of FM and its bioactive compounds can help in the development of new anti-inflammatory and anti-allergic drugs (Shen et al., 2008).

Pharmacological and Toxicological Significance

The compound is also relevant in the field of pharmacology and toxicology, especially in the context of human flavin-containing monooxygenases (FMO). FMOs are involved in the detoxication pathways of various drugs and chemicals. The understanding of FMOs, their genetic variability, and how they metabolize certain compounds, including Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid, is crucial for drug design and discovery. It can lead to the development of drug candidates with minimal adverse drug-drug interactions (Cashman & Zhang, 2006).

Environmental Impact Studies

The environmental impact and bioaccumulation potential of chemicals are another area where this compound finds application. For instance, studies on perfluoroalkyl acids (PFAs) and their derivatives, to which Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is structurally similar, help in understanding the environmental fate, bioaccumulation, and potential toxicity of these chemicals. This understanding is crucial for environmental monitoring, ecotoxicological assessment, and regulatory purposes (Conder et al., 2008).

Biocatalyst Inhibition Studies

In the field of biocatalysis, studying the inhibition effects of various carboxylic acids, including Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid, provides insights into their impact on microbes used in fermentation processes. Understanding these inhibitory effects is essential for metabolic engineering and developing robust microbial strains for industrial applications (Jarboe et al., 2013).

Neuroscientific Research

In neuroscience, this compound may be used as a contrast agent or a molecular probe in imaging studies such as PET (Positron Emission Tomography) and MRI (Magnetic Resonance Imaging). These studies help in understanding brain function, diagnosing brain tumors, and evaluating the effectiveness of treatments for various neurological conditions (Herholz, 2017).

properties

IUPAC Name

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-12-21(18(11-26-12)19(22)23)20(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCIGOQMPVAAGQ-VMHBGOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid
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Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid
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Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid

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